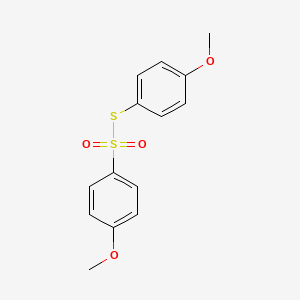
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate is an organosulfur compound known for its cytotoxic potential towards various tumor cell lines. This compound has shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells, making it a potential lead compound for the development of renal carcinoma agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxythiophenol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Studied for its cytotoxic effects on tumor cell lines and its potential as an anticancer agent.
Medicine: Investigated for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, particularly renal carcinoma.
Wirkmechanismus
The mechanism of action of S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate involves the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis through the activation of caspase-3. The compound also induces endoplasmic reticulum stress and the unfolded protein response, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(4-Methoxyphenyl) benzenethiosulfinate: Another organosulfur compound with similar cytotoxic properties.
4-Methylbenzenethiol: A related thiol compound used in organic synthesis.
4-Methoxyphenyl isothiocyanate: Known for its applications in the synthesis of heterocyclic compounds.
Uniqueness
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate stands out due to its high selectivity towards cancer cells, particularly the 786-0 renal carcinoma cell line. It is six times more selective compared to non-tumor cell lines, making it a promising candidate for targeted cancer therapy .
Eigenschaften
CAS-Nummer |
1153-43-1 |
|---|---|
Molekularformel |
C14H14O4S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-methoxy-4-(4-methoxyphenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C14H14O4S2/c1-17-11-3-7-13(8-4-11)19-20(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
UVFDAEOUCRNSKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
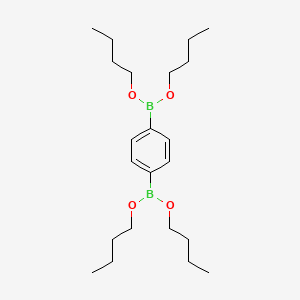
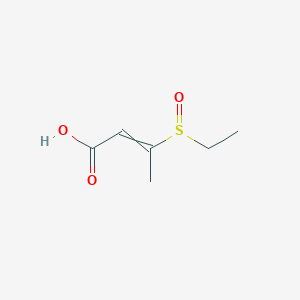
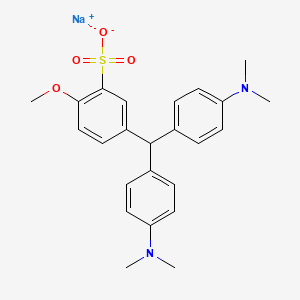
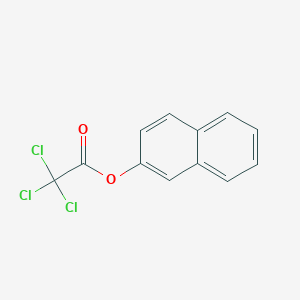
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
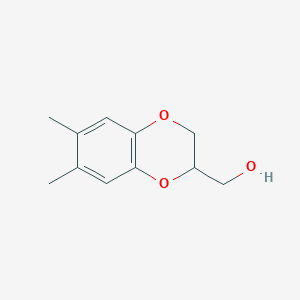

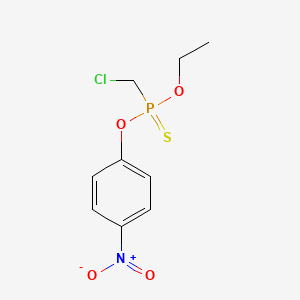
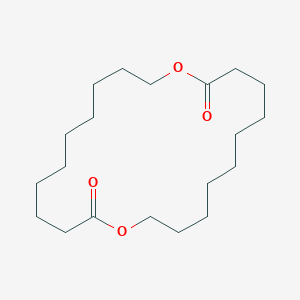

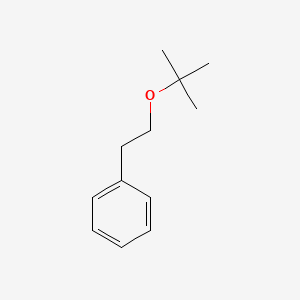
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
